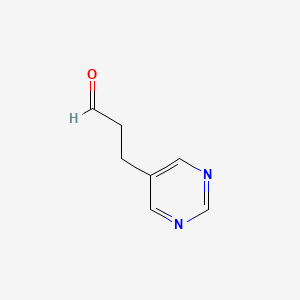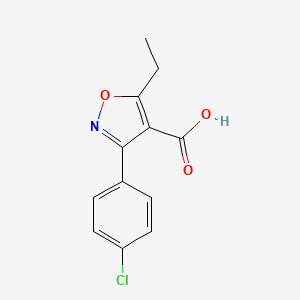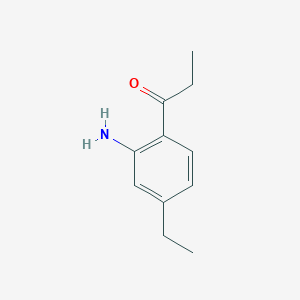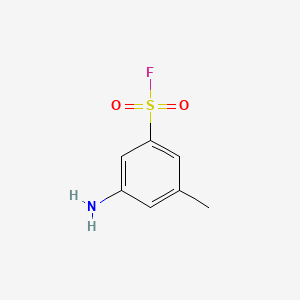
3-Amino-5-methylbenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-methylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO2S. It is a sulfonyl fluoride derivative, characterized by the presence of an amino group and a methyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylbenzenesulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-Amino-5-methylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) under mild conditions . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides, including this compound, often involves a chlorine-fluorine exchange reaction. This process typically uses phase transfer catalysts like 18-crown-6-ether in acetonitrile to enhance the efficiency of the reaction . The generated sulfonyl chloride intermediates are then converted to sulfonyl fluorides under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamines.
Scientific Research Applications
3-Amino-5-methylbenzenesulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a covalent probe for studying enzyme active sites and protein interactions.
Medicine: Potential use in developing protease inhibitors and diagnostic agents.
Industry: Utilized in the production of functional materials and fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-Amino-5-methylbenzenesulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can inactivate enzymes by modifying their active sites, making it a valuable tool in biochemical research . The sulfonyl fluoride group is particularly reactive towards serine and cysteine residues, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylbenzenesulfonyl fluoride (AEBSF): Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Used in radiolabeling for positron emission tomography (PET) imaging.
Uniqueness
3-Amino-5-methylbenzenesulfonyl fluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of an amino group and a sulfonyl fluoride group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8FNO2S |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-amino-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4H,9H2,1H3 |
InChI Key |
IQNFFFJNUDMDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


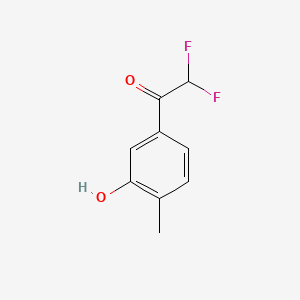

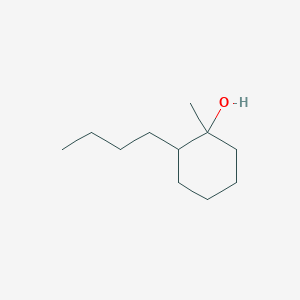


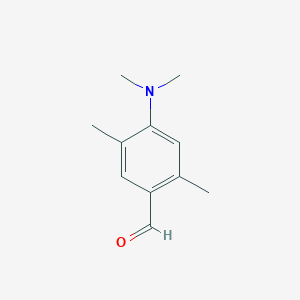
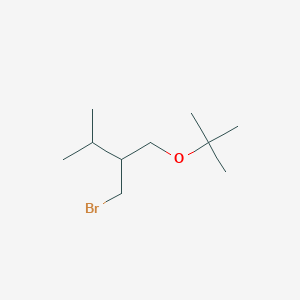
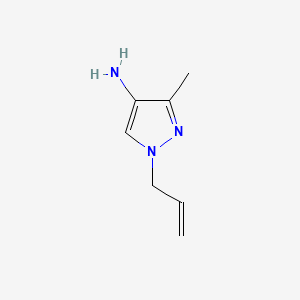
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)
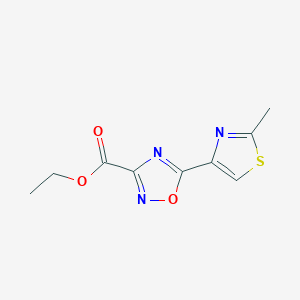
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
